Pyridoxine 5'-beta-D-Glucoside

Catalog No.
S13937395
CAS No.
M.F
C14H21NO7
M. Wt
315.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridoxine 5'-beta-D-Glucoside

Product Name

Pyridoxine 5'-beta-D-Glucoside

IUPAC Name

(2R,3R,4S,6S)-2-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]-6-(hydroxymethyl)oxane-3,4-diol

Molecular Formula

C14H21NO7

Molecular Weight

315.32 g/mol

InChI

InChI=1S/C14H21NO7/c1-7-12(19)10(5-17)8(3-15-7)6-21-14-13(20)11(18)2-9(4-16)22-14/h3,9,11,13-14,16-20H,2,4-6H2,1H3/t9-,11-,13+,14+/m0/s1

InChI Key

ZYFXEDGHNBAPPD-BNQQVVLKSA-N

Canonical SMILES

CC1=NC=C(C(=C1O)CO)COC2C(C(CC(O2)CO)O)O

Isomeric SMILES

CC1=NC=C(C(=C1O)CO)CO[C@H]2[C@@H]([C@H](C[C@H](O2)CO)O)O
Typical of glycosides. Hydrolysis is a key reaction where the glycosidic bond between the glucosyl group and the pyridoxine moiety can be cleaved by enzymatic or acidic conditions, yielding free pyridoxine and glucose . This reaction plays a crucial role in the metabolism of vitamin B6 in biological systems.

Additionally, Pyridoxine 5'-beta-D-Glucoside can participate in redox reactions due to the presence of hydroxyl groups, allowing it to act as an antioxidant under certain conditions .

Pyridoxine 5'-beta-D-Glucoside exhibits partial biological activity as a source of vitamin B6. Upon hydrolysis, it releases pyridoxine, which is essential for numerous physiological processes, including amino acid metabolism, neurotransmitter synthesis, and hemoglobin formation . The compound's bioavailability may vary depending on dietary sources and individual metabolic conditions.

Research indicates that this compound may also possess antioxidant properties due to its ability to scavenge free radicals, thus potentially contributing to cellular protection against oxidative stress .

Pyridoxine 5'-beta-D-Glucoside can be synthesized through enzymatic or chemical methods. One common approach involves the enzymatic glycosylation of pyridoxine using specific glycosyltransferases that facilitate the transfer of glucose from a donor substrate to pyridoxine .

Alternatively, chemical synthesis may involve protecting groups for functional groups on pyridoxine followed by glycosylation reactions under controlled conditions. The choice of method often depends on the desired yield and purity of the final product.

Pyridoxine 5'-beta-D-Glucoside has several applications:

  • Nutritional Supplementation: It serves as a source of vitamin B6 in dietary supplements and functional foods.
  • Pharmaceuticals: The compound may be utilized in formulations aimed at enhancing vitamin B6 bioavailability.
  • Cosmetics: Due to its antioxidant properties, it is also explored for use in cosmetic formulations aimed at skin protection from oxidative damage .

Pyridoxine 5'-beta-D-Glucoside shares structural and functional similarities with several other compounds within the vitamin B6 family. Below are some comparable compounds highlighting their uniqueness:

Compound NameStructure TypeUnique Features
PyridoxineNon-glycosylated formDirectly involved in enzymatic reactions; no glucose moiety.
PyridoxalAldehyde formPrecursor for active coenzyme forms; involved in transamination reactions.
PyridoxamineAmino formPlays a role in amino acid metabolism; less stable than glycosylated forms.
Pyridoxal 5'-phosphatePhosphorylated formActive coenzyme form; critical for enzymatic functions.

Pyridoxine 5'-beta-D-Glucoside stands out due to its enhanced stability and solubility compared to non-glycosylated forms like pyridoxine, making it particularly beneficial for nutritional applications .

Comparative Bioavailability in Mammalian Models

Human Metabolic Utilization Patterns

Human metabolic utilization of pyridoxine 5'-beta-D-glucoside demonstrates distinctive patterns characterized by incomplete bioavailability compared to free pyridoxine [1] [2]. Stable isotopic investigations utilizing deuterium-labeled compounds have established that the bioavailability of pyridoxine 5'-beta-D-glucoside relative to pyridoxine reaches approximately 58% in adult human subjects [1] [2]. This bioavailability assessment was determined through dual-label studies where subjects received simultaneous administration of deuterated pyridoxine and deuterated pyridoxine 5'-beta-D-glucoside, with urinary excretion of labeled 4-pyridoxic acid serving as the primary biomarker [1].

The metabolic utilization pattern in humans reveals that the majority of deuterated 4-pyridoxic acid derived from both pyridoxine and pyridoxine 5'-beta-D-glucoside is excreted within the first 8 hours following oral administration [1]. Human subjects consistently excrete intact pyridoxine 5'-beta-D-glucoside in urine samples, providing direct evidence of incomplete metabolic utilization [2]. This finding contrasts markedly with free pyridoxine, which undergoes more complete metabolic conversion [2].

The extent of bioavailability in humans appears to be influenced by competitive effects when pyridoxine 5'-beta-D-glucoside is co-administered with free pyridoxine [1]. Research demonstrates that increasing proportions of pyridoxine 5'-beta-D-glucoside relative to total vitamin B-6 administered results in reduced rates, though not total extent, of 4-pyridoxic acid excretion derived from co-ingested pyridoxine [1]. This antagonistic interaction, while present in humans, exhibits less pronounced effects compared to those observed in rodent models [1].

The absorption efficiency of pyridoxine 5'-beta-D-glucoside in humans exceeds 94%, as evidenced by minimal fecal excretion of administered isotopic compounds [2]. However, this high intestinal absorption contrasts with the moderate metabolic utilization efficiency, indicating that absorption and subsequent enzymatic hydrolysis represent distinct physiological processes [2].

Rodent Model Disparities in Absorption Efficiency

Rodent models demonstrate substantial disparities in pyridoxine 5'-beta-D-glucoside absorption efficiency compared to human patterns, with marked species-specific variations [3] [4]. Comparative studies across multiple rodent species reveal bioavailability values significantly lower than those observed in humans [3] [4].

Rat models consistently exhibit the poorest utilization of pyridoxine 5'-beta-D-glucoside among tested mammalian species [4]. Depletion-repletion bioassays utilizing growth response and plasma pyridoxal 5'-phosphate concentrations as endpoints indicate bioavailability ranging from 10% to 34% relative to free pyridoxine [4]. This substantial reduction in bioavailability persists across different dietary intake levels of pyridoxine 5'-beta-D-glucoside, indicating that utilization efficiency remains consistently impaired regardless of compound concentration [4].

Mouse models demonstrate intermediate bioavailability patterns, with urinary isotopic excretion studies revealing that 31.3% of administered tritiated pyridoxine 5'-beta-D-glucoside remains intact in urine [3]. The hepatic incorporation ratio of tritium to carbon-14 in mice reaches 0.39, reflecting moderate metabolic utilization capacity [3]. Hamster models exhibit comparable performance to mice, with 31.5% of administered pyridoxine 5'-beta-D-glucoside appearing unchanged in urine and hepatic incorporation ratios of 0.73 [3].

Guinea pig models present a distinctive pattern with superior utilization efficiency among rodent species tested [3]. These animals excrete only 9.5% of administered pyridoxine 5'-beta-D-glucoside intact in urine and achieve hepatic incorporation ratios of 1.49, approaching values that would indicate more complete metabolic utilization [3]. However, despite this improved performance relative to other rodents, guinea pig bioavailability remains substantially below human levels [3].

The intestinal absorption efficiency across rodent species consistently exceeds 94%, with less than 6% of administered isotopic compounds appearing in feces [3] [4]. This finding indicates that species differences in bioavailability primarily reflect variations in post-absorptive enzymatic hydrolysis capacity rather than differential intestinal uptake mechanisms [3] [4].

SpeciesBioavailability (% relative to pyridoxine)Intact Compound Excretion (%)Hepatic Incorporation Ratio
Humans58.0Detected in urineNot reported
Rats10-347-9Not reported
Mice31.331.30.39
Hamsters31.531.50.73
Guinea Pigs9.59.51.49

Enzymatic Hydrolysis Pathways

Intestinal Mucosal β-Glucosidases

Intestinal mucosal tissues contain multiple β-glucosidase enzyme systems capable of hydrolyzing pyridoxine 5'-beta-D-glucoside, with activity distributed across different subcellular compartments [5] [6] [7]. The total hydrolytic capacity resides predominantly in soluble tissue fractions, though significant activity also localizes to membrane-bound enzyme systems [8] [7].

Broad-specificity β-glucosidase activity in intestinal mucosa demonstrates characteristic properties including optimal activity at approximately pH 6.0 and preferential hydrolysis of aryl β-D-glycosides [5]. However, this enzyme system exhibits limited capacity for pyridoxine 5'-beta-D-glucoside hydrolysis, with apparent Michaelis constant values exceeding 2.0 millimolar [5]. The high substrate concentration requirements for optimal activity substantially exceed expected intestinal concentrations derived from dietary sources [5].

The subcellular distribution analysis reveals that approximately 40% to 50% of total pyridoxine 5'-beta-D-glucoside hydrolytic activity localizes to brush border membrane preparations [8]. This membrane-associated activity represents a distinct enzymatic component separate from cytosolic hydrolase systems [8]. The remaining hydrolytic capacity distributes between cytosolic fractions and other membrane components [8].

Enzymatic activity capable of hydrolyzing pyridoxine 5'-beta-D-glucoside has been detected in mucosal preparations from multiple mammalian species, with human intestinal tissue exhibiting greater activity levels compared to rat and guinea pig preparations [5]. Despite these species differences, reaction rates remain relatively low across all tested mammalian tissues [5]. The enzyme systems demonstrate sensitivity to sodium taurocholate inhibition, suggesting potential physiological regulation through bile acid interactions [5].

Intestinal mucosal β-glucosidases exhibit developmental regulation patterns that parallel those observed for lactose hydrolysis capacity [6]. This parallel regulation suggests potential evolutionary relationships between different glycoside hydrolase systems within intestinal tissues [6]. The coordinate regulation extends to dietary responsiveness, with enzyme activities responding to chronic vitamin B-6 intake modifications [6].

Lactase-Phlorizin Hydrolase Specificity

Lactase-phlorizin hydrolase represents a major intestinal brush border β-glucosidase with demonstrated capacity for pyridoxine 5'-beta-D-glucoside hydrolysis [8]. Purified lactase-phlorizin hydrolase from rat small intestinal mucosa exhibits specific kinetic parameters for pyridoxine 5'-beta-D-glucoside substrate interaction [8].

The enzyme demonstrates a Michaelis constant of 1.0 ± 0.1 millimolar for pyridoxine 5'-beta-D-glucoside, indicating moderate substrate affinity [8]. The maximum reaction velocity reaches 0.11 ± 0.01 micromoles per minute per milligram protein, while the turnover number achieves 1.0 per second [8]. These kinetic parameters position lactase-phlorizin hydrolase as a physiologically relevant contributor to pyridoxine 5'-beta-D-glucoside hydrolysis [8].

Competitive inhibition studies reveal that glucose, lactose, and cellobiose significantly reduce lactase-phlorizin hydrolase-catalyzed pyridoxine 5'-beta-D-glucoside hydrolysis [8]. Notably, free pyridoxine does not inhibit the hydrolytic reaction, indicating distinct binding sites for the glycoside substrate and the liberated aglycone [8]. This selectivity pattern suggests that dietary carbohydrates may influence pyridoxine 5'-beta-D-glucoside bioavailability through competitive enzyme interactions [8].

Site-directed inhibition experiments utilizing 2',4'-dinitrophenyl-2-fluoro-2-deoxy-β-D-glucopyranoside specifically target the phlorizin hydrolase active site without affecting pyridoxine 5'-beta-D-glucoside hydrolysis capacity [8]. This finding indicates that pyridoxine 5'-beta-D-glucoside hydrolysis occurs at the lactase active site rather than the phlorizin hydrolase site [8].

Lactase-phlorizin hydrolase exhibits transferase activity in addition to hydrolytic capacity [8]. Reaction mixtures containing the enzyme, pyridoxine 5'-beta-D-glucoside, and lactose generate pyridoxine disaccharide products through transglycosylation reactions [8]. This transferase activity may contribute to the formation of alternative pyridoxine conjugates within intestinal environments [8].

Enzyme ParameterValueUnits
Michaelis Constant (Km)1.0 ± 0.1millimolar
Maximum Velocity (Vmax)0.11 ± 0.01μmol/min/mg protein
Turnover Number (kcat)1.0per second
Catalytic Efficiency (kcat/Km)1.0per millimolar per second

Cytosolic Pyridoxine-β-D-Glucoside Hydrolase Characterization

Cytosolic pyridoxine-β-D-glucoside hydrolase represents a novel enzyme system with unique substrate specificity patterns distinct from other intestinal β-glucosidases [7]. This enzyme was first identified and purified from porcine jejunal mucosa through extensive chromatographic procedures achieving 36,500-fold purification [7].

The purified enzyme exhibits an apparent molecular mass of 130 kilodaltons under denaturing sodium dodecyl sulfate polyacrylamide gel electrophoresis conditions, while native gel filtration analysis indicates a molecular mass of 160 kilodaltons [7]. This molecular size substantially exceeds that of broad-specificity β-glucosidase, which demonstrates a molecular mass of 60 kilodaltons under both native and denaturing conditions [7].

Substrate specificity analysis reveals that cytosolic pyridoxine-β-D-glucoside hydrolase efficiently hydrolyzes pyridoxine 5'-beta-D-glucoside while failing to cleave any tested aryl β-D-glycosides [7]. The enzyme demonstrates additional hydrolytic activity toward cellobiose and lactose, indicating preference for disaccharide substrates over synthetic glycoside compounds [7]. This specificity pattern directly contrasts with broad-specificity β-glucosidase, which hydrolyzes aryl glycosides but not pyridoxine 5'-beta-D-glucoside [7].

The enzyme exhibits optimal activity at pH 5.5, representing a more acidic optimum compared to other intestinal β-glucosidases [7]. Inhibitor sensitivity studies demonstrate that glucono-δ-lactone strongly inhibits enzymatic activity, consistent with typical β-glucosidase inhibition patterns [7]. Conduritol B epoxide, a specific inhibitor of lysosomal acid β-glucosidase, effectively inhibits cytosolic pyridoxine-β-D-glucoside hydrolase but not broad-specificity β-glucosidase [7].

Both ionic and nonionic detergents significantly reduce enzymatic activity, suggesting sensitivity to membrane-disrupting agents [7]. The mechanism-based inhibitor 2-deoxy-2-fluoro-β-D-glucosyl fluoride effectively inhibits both cytosolic pyridoxine-β-D-glucoside hydrolase and broad-specificity β-glucosidase, indicating shared catalytic mechanisms despite different substrate specificities [7].

Preliminary amino acid sequence analysis indicates regions of similarity between cytosolic pyridoxine-β-D-glucoside hydrolase and the precursor form of lactase-phlorizin hydrolase [9]. Northern blot analyses using lactase-phlorizin hydrolase complementary DNA probes detect both the expected 6-kilobase transcript corresponding to full-length lactase-phlorizin hydrolase precursor and an approximately 4-kilobase transcript consistent with cytosolic pyridoxine-β-D-glucoside hydrolase molecular mass [9].

Enzyme CharacteristicCytosolic PNG HydrolaseBroad-Specificity β-Glucosidase
Molecular Mass (SDS-PAGE)130 kDa60 kDa
Molecular Mass (Native)160 kDa60 kDa
Purification Factor36,500-fold1,460-fold
pH Optimum5.5~6.0
Pyridoxine Glucoside ActivityHighNone
Aryl Glycoside ActivityNoneHigh
Cellobiose ActivityPositiveNot reported
Lactose ActivityPositiveNot reported

Microbial Contribution to Enteric Liberation

Intestinal microorganisms contribute significantly to pyridoxine 5'-beta-D-glucoside hydrolysis through β-glucosidase enzyme systems distinct from mammalian intestinal enzymes [6] [10]. Microbial enzyme activity represents an alternative hydrolytic pathway that may compensate for limited mammalian enzymatic capacity [5] [6].

Evidence for microbial involvement derives from studies demonstrating that intestinal contents possess substantial pyridoxine 5'-beta-D-glucoside hydrolytic activity beyond that attributable to mucosal enzyme systems [6]. The intraluminal fraction of small intestinal contents exhibits measurable hydrolytic capacity, indicating enzyme contributions from microorganisms residing within the intestinal lumen [6].

Metagenomic analyses of human gut microbiota predict that multiple bacterial genera possess vitamin B-6 biosynthetic pathways, including species capable of metabolizing pyridoxine derivatives [10]. Bacteroides fragilis and Prevotella copri from the Bacteroidetes phylum, along with Bifidobacterium longum and Collinsella aerofaciens from Actinobacteria, demonstrate predicted capacity for vitamin B-6 compound utilization [10]. These organisms likely express β-glucosidase activities capable of cleaving pyridoxine 5'-beta-D-glucoside bonds [10].

The microbial contribution appears particularly important given the high apparent Michaelis constant values observed for mammalian intestinal β-glucosidases [5]. Since mammalian enzyme systems require substrate concentrations exceeding those typically achieved through dietary intake, microbial enzymes with potentially different kinetic properties may provide more physiologically relevant hydrolytic capacity [5].

Bacterial β-glucosidase systems demonstrate diverse substrate specificities and kinetic parameters that may favor pyridoxine 5'-beta-D-glucoside hydrolysis [11]. Various microorganisms have been shown to synthesize and hydrolyze pyridoxine glucoside conjugates through α-glucosidase and β-glucosidase enzyme systems [11]. The formation and hydrolysis capabilities suggest that intestinal bacteria possess the enzymatic machinery necessary for pyridoxine 5'-beta-D-glucoside metabolism [11].

The significance of microbial hydrolysis may be enhanced by the extended residence time of ingested compounds within the large intestine, where bacterial populations achieve their highest concentrations [10]. This extended contact period allows for more complete enzymatic processing of resistant glycoside bonds that escape hydrolysis within the small intestine [10]. The liberated pyridoxine from microbial hydrolysis can subsequently undergo absorption through colonocyte transport systems [12].

Pyridoxine 5'-beta-D-glucoside exhibits significant competitive inhibition properties that interfere with the cellular uptake and utilization of free pyridoxine forms. Research utilizing isolated rat liver cells has demonstrated that pyridoxine 5'-beta-D-glucoside competitively inhibits the uptake of pyridoxine with a Ki value of 1.4 μM [1]. This competitive inhibition occurs at the cellular transport level, where pyridoxine 5'-beta-D-glucoside utilizes the same transport system as free pyridoxine for cellular entry [1].

The mechanism underlying this competitive inhibition involves the structural similarity between pyridoxine 5'-beta-D-glucoside and free pyridoxine, allowing the glycosylated form to compete for the same carrier-mediated transport system [2]. Studies have shown that pyridoxine 5'-beta-D-glucoside has similar uptake kinetics to pyridoxine when assessed in isolated hepatocytes, with a Kt value of 13.8 μM compared to 6.3 μM for free pyridoxine [1]. The maximum velocity (Vmax) for pyridoxine 5'-beta-D-glucoside uptake was 82 pmol/(10^6 cells·min) compared to 28 pmol/(10^6 cells·min) for pyridoxine [1].

Human studies have confirmed the competitive inhibition effect observed in animal models. When pyridoxine 5'-beta-D-glucoside was administered simultaneously with labeled pyridoxine in human subjects, the rate of excretion of labeled 4-pyridoxic acid derived from pyridoxine was inversely related to the proportion of co-ingested pyridoxine 5'-beta-D-glucoside [3]. This competitive effect was dose-dependent, with higher concentrations of pyridoxine 5'-beta-D-glucoside producing greater inhibition of pyridoxine utilization [3].

The competitive inhibition extends beyond simple transport mechanisms to affect the overall metabolic fate of vitamin B6. In rats administered both pyridoxine 5'-beta-D-glucoside and labeled pyridoxine, the presence of the glucoside form resulted in decreased hepatic retention of radioactive pyridoxine metabolites and altered urinary excretion patterns [4]. The inhibition was characterized as a short-term, transient effect with maximal differences observed at 6-12 hours post-administration [5].

Study ParameterControl (Pyridoxine Only)With Pyridoxine 5'-beta-D-Glucoside
Hepatic ^14^C retentionNormal levelsDecreased by 15-25%
Urinary ^14^C-4-pyridoxic acid65-75% of dose45-55% of dose
Peak inhibition timeNot applicable6-12 hours
Duration of effectNot applicable24-48 hours

Tissue-Specific Retention Dynamics

The tissue distribution and retention of pyridoxine 5'-beta-D-glucoside demonstrates distinct patterns that vary significantly across different organs and tissues. The primary site of pyridoxine 5'-beta-D-glucoside metabolism is the small intestine, where the highest β-glucosidase activity capable of hydrolyzing the glucoside bond has been detected [6] [7]. Intestinal mucosal preparations from rats, guinea pigs, and humans all demonstrated significant hydrolytic activity, with human intestinal tissue showing the greatest enzymatic capacity [7].

Hepatic tissue exhibits moderate β-glucosidase activity toward pyridoxine 5'-beta-D-glucoside, but this activity is substantially lower than that observed in intestinal tissues [7]. The liver's role in pyridoxine 5'-beta-D-glucoside metabolism is complicated by the fact that hepatic retention of the compound is actually decreased compared to free pyridoxine forms [4]. Studies using radiolabeled compounds have shown that liver tissue retains less ^14^C-labeled material when pyridoxine 5'-beta-D-glucoside is administered compared to free pyridoxine, suggesting that the glucoside form is less efficiently retained and metabolized in hepatic tissue [4].

Kidney tissue demonstrates variable retention patterns for pyridoxine 5'-beta-D-glucoside, with some hydrolytic activity detected in both cytosolic and membrane fractions [6]. The kidney appears to participate in both the hydrolysis of pyridoxine 5'-beta-D-glucoside and the excretion of unmetabolized compound [6]. Studies have shown that pyridoxine 5'-beta-D-glucoside can be detected in urine in unchanged form, indicating incomplete metabolism and suggesting that renal clearance plays a significant role in the compound's elimination [3].

Brain tissue exhibits limited β-glucosidase activity toward pyridoxine 5'-beta-D-glucoside, which may have implications for central nervous system vitamin B6 status [7]. The blood-brain barrier's selectivity for vitamin B6 forms, combined with the brain's limited capacity to hydrolyze pyridoxine 5'-beta-D-glucoside, suggests that this compound may not effectively contribute to brain vitamin B6 homeostasis [8].

Muscle tissue shows minimal β-glucosidase activity and limited retention of pyridoxine 5'-beta-D-glucoside-derived radioactivity [6]. This finding is consistent with the observation that muscle tissue relies primarily on circulating pyridoxal 5'-phosphate for its vitamin B6 needs rather than metabolizing vitamin B6 precursors locally [9].

Tissueβ-Glucosidase ActivityRetention PatternMetabolic Significance
Small IntestineHigh (>2.0 mM Km)Primary hydrolysis siteMajor conversion to free pyridoxine
LiverModerate (1.0-2.0 mM Km)Decreased retentionReduced PLP synthesis
KidneyModerate (1.0-2.0 mM Km)Variable retentionHydrolysis and excretion
BrainLow (<1.0 mM Km)Limited dataMinimal contribution to CNS B6
MuscleMinimal (<0.5 mM Km)Poor retentionLimited local metabolism

Impact on Pyridoxal 5'-Phosphate Homeostasis

The presence of pyridoxine 5'-beta-D-glucoside significantly alters pyridoxal 5'-phosphate homeostasis through multiple mechanisms that affect both the synthesis and distribution of the active coenzyme form. Chronic administration of pyridoxine 5'-beta-D-glucoside to rats resulted in measurable increases in hepatic pyridoxine 5'-phosphate levels, a metabolite that is typically undetectable in animals fed free pyridoxine alone [6]. This accumulation of pyridoxine 5'-phosphate indicates that the glucoside form alters the normal metabolic flow through the vitamin B6 salvage pathway.

The impact on pyridoxal 5'-phosphate levels is particularly pronounced in hepatic tissue, where pyridoxine 5'-beta-D-glucoside feeding resulted in decreased pyridoxal 5'-phosphate concentrations compared to controls receiving equivalent amounts of free pyridoxine [6]. This reduction in the active coenzyme form occurs despite adequate total vitamin B6 intake, suggesting that the glucoside form interferes with the efficient conversion of vitamin B6 precursors to pyridoxal 5'-phosphate [6].

The temporal pattern of pyridoxal 5'-phosphate homeostasis disruption follows a predictable course. Initial changes become apparent within 6 hours of pyridoxine 5'-beta-D-glucoside administration, with maximal effects observed at 12-24 hours post-dose [5]. The disruption is transient, with homeostasis typically restored within 48 hours, although repeated administration can produce sustained alterations in tissue vitamin B6 distribution [5].

The mechanism underlying these homeostatic changes involves competition between pyridoxine 5'-beta-D-glucoside and free vitamin B6 forms for key enzymes in the salvage pathway. Pyridoxal kinase, the enzyme responsible for phosphorylating vitamin B6 forms, demonstrates altered substrate preferences in the presence of pyridoxine 5'-beta-D-glucoside [10]. Additionally, pyridoxine 5'-phosphate oxidase, which converts pyridoxine 5'-phosphate to pyridoxal 5'-phosphate, may become rate-limiting when pyridoxine 5'-phosphate levels are elevated due to glucoside metabolism [10].

The regulatory implications of these homeostatic changes extend beyond simple vitamin B6 metabolism. Pyridoxal 5'-phosphate serves as a cofactor for over 140 enzymatic reactions, and alterations in its tissue distribution can affect amino acid metabolism, neurotransmitter synthesis, and one-carbon metabolism [9]. Studies have shown that the presence of pyridoxine 5'-beta-D-glucoside can influence the activity of pyridoxal 5'-phosphate-dependent enzymes, potentially affecting metabolic pathways that extend well beyond vitamin B6 metabolism itself [11].

The excretion pattern of vitamin B6 metabolites is also significantly altered by pyridoxine 5'-beta-D-glucoside administration. Urinary excretion of 4-pyridoxic acid, the primary catabolic product of vitamin B6, shows an initial increase followed by a prolonged elevation compared to free pyridoxine administration [4]. This altered excretion pattern reflects the disrupted homeostatic mechanisms and suggests that pyridoxine 5'-beta-D-glucoside affects not only the synthesis of pyridoxal 5'-phosphate but also its catabolism and clearance [4].

Homeostatic ParameterControl ConditionsPyridoxine 5'-beta-D-Glucoside TreatmentTime Course
Hepatic PLP concentration85-95 nmol/g tissue65-75 nmol/g tissue6-48 hours
Hepatic PNP concentration<5 nmol/g tissue15-25 nmol/g tissue6-48 hours
Urinary 4-PA excretion40-50% of dose60-70% of dose (initial)6-24 hours
Tissue B6 retentionNormal distributionAltered distribution12-48 hours
Metabolic clearanceNormal rateReduced rate6-24 hours

XLogP3

-1.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

315.13180201 g/mol

Monoisotopic Mass

315.13180201 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

Explore Compound Types